N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Description
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a synthetic heterocyclic compound featuring a thienopyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 2-iodobenzamide moiety at position 3. The iodine atom in the benzamide group introduces distinct electronic and steric properties, which may influence receptor binding affinity and pharmacokinetic profiles compared to analogs with smaller or less polar substituents.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYQMMRYJCOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
A widely adopted method involves the reaction of 3,4-dicyano-thiophene with 2,4-dimethylphenylhydrazine under acidic conditions. The nitrile groups facilitate cyclization via nucleophilic attack by the hydrazine’s amine groups, forming the pyrazole ring. For instance, Rusinov et al. demonstrated that refluxing in ethanol with catalytic acetic acid yields the intermediate 2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazole in 78% yield. This intermediate is critical for subsequent functionalization.
One-Pot Multicomponent Approaches
Recent advances emphasize one-pot methodologies to reduce purification steps. A FeCl₃-on-alumina-catalyzed three-component reaction, as described by Steparuk et al., combines thiophene-3-carbaldehyde, 2,4-dimethylphenylhydrazine, and malononitrile to directly form the thieno[3,4-c]pyrazole scaffold. This method achieves 85% yield under solvent-free conditions, highlighting its efficiency and scalability.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates but compromise yields due to side reactions. Ethanol emerges as an optimal solvent for cyclization, balancing reactivity and selectivity. Catalysts such as FeCl₃-on-alumina improve yields by 15–20% compared to homogeneous catalysts.
Temperature and Time Dependence
Cyclization proceeds optimally at 80–85°C, with prolonged heating (>6 hours) leading to decomposition. Amide coupling, however, requires low temperatures (0–5°C) to suppress racemization.
Analytical and Spectroscopic Characterization
The compound’s structure is confirmed via:
- ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm), and thienopyrazole protons (δ 4.1–4.3 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 507.3 (C₂₀H₁₈IN₃O₃S).
- X-ray Crystallography : Orthorhombic crystal system with a = 10.2 Å, b = 12.4 Å, c = 14.7 Å.
Challenges and Mitigation Strategies
Byproduct Formation
Competing pathways generate sulfone byproducts during thienopyrazole oxidation. Adding reducing agents (e.g., Na₂S₂O₃) suppresses this issue.
Iodine Stability
The 2-iodobenzamide group is susceptible to light-induced dehalogenation. Storage under inert atmosphere (N₂ or Ar) in amber vials is recommended.
Comparative Evaluation of Synthetic Routes
Industrial and Green Chemistry Considerations
Continuous Flow Synthesis
Microreactor systems minimize thermal degradation during cyclization, improving yield by 12% compared to batch processes.
Solvent Recycling
Ethanol recovery via distillation reduces waste in large-scale production, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The iodinated benzamide moiety allows for substitution reactions, where the iodine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thieno[3,4-c]pyrazole core and iodinated benzamide moiety play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Compound 11 (N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide)
- Key Differences :
- The benzamide group is substituted with 3,4-dimethylphenyl instead of 2-iodophenyl .
- Lacks the iodine atom, reducing molecular weight and polarizability.
- Molecular Weight : ~369.5 g/mol (estimated).
Compound 12 (1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide)
- Key Differences :
- Contains a 4-chlorophenyl and 4-methoxyphenyl substituent, along with a sulfone group.
- Larger cyclopentane-carboxamide moiety compared to the simpler benzamide in the target compound.
- Pharmacological Activity :
BG14280 (2-cyclohexyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide)
899952-24-0 (N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide)
- Key Differences :
Comparative Data Table
Physicochemical and Pharmacokinetic Implications
- Iodine vs.
- Lipophilicity : BG14280’s cyclohexyl group likely confers higher logP values compared to the target compound’s iodobenzamide, which could affect tissue distribution and metabolic stability .
- Solubility : The pyridine-containing analog (899952-24-0) may exhibit better aqueous solubility due to its basic nitrogen, whereas the iodine substituent in the target compound could reduce solubility .
Selectivity and Receptor Interactions
- Substituent size and electronic properties critically influence CRY isoform selectivity. For example, Compound 11’s smaller 3,4-dimethyl group favors CRY1, while Compound 12’s bulkier substituents shift preference toward CRY2 . The target compound’s iodine atom, with its large van der Waals radius, may sterically hinder interactions with CRY2, suggesting possible CRY1 selectivity.
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Compound Overview
The compound features a thieno[3,4-c]pyrazole core with a 2-iodobenzamide substituent and a 2,4-dimethylphenyl group. The structural characteristics suggest enhanced lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate sulfur-containing reagents. Subsequent functionalization introduces the 2-iodobenzamide moiety and the dimethylphenyl group.
Anticancer Activity
Research has indicated that compounds with thieno[3,4-c]pyrazole structures exhibit significant anticancer activity. In a study assessing various thieno derivatives against breast cancer cell lines (MDA-MB-231), compounds with similar structural features demonstrated IC50 values indicating potent inhibitory effects on tumor cell proliferation. For instance:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 27.6 | MDA-MB-231 |
| Compound B | 29.3 | MDA-MB-231 |
| N-[2-(2,4-dimethylphenyl)-... | TBD | TBD |
These findings suggest that the thieno[3,4-c]pyrazole scaffold can be optimized for enhanced anticancer activity through structural modifications and substitutions.
The mechanism by which N-[2-(2,4-dimethylphenyl)-... exerts its biological effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression.
- Induction of apoptosis : Evidence from related studies indicates that these compounds can trigger programmed cell death in cancer cells.
Case Studies
- Breast Cancer Study : A series of thieno derivatives were synthesized and tested against MDA-MB-231 cells. The study revealed that specific substitutions on the thieno ring significantly influenced cytotoxicity and selectivity towards cancer cells .
- Antibacterial Activity : Related compounds have also been evaluated for antibacterial properties. In vitro tests demonstrated significant activity against various bacterial strains, suggesting a broader spectrum of biological activity beyond anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
